molecular formula C16H20N6O2 B15104145 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide

1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide

Cat. No.: B15104145
M. Wt: 328.37 g/mol
InChI Key: MQMHYPFZRVBBNL-UHFFFAOYSA-N
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Description

1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a tetrazole ring, a piperidine ring, and a phenyl group

Preparation Methods

The synthesis of 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination process.

    Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors.

Chemical Reactions Analysis

1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, especially with halogenated reagents, leading to the formation of substituted tetrazoles.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts like palladium or platinum.

Scientific Research Applications

1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound affects signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

1-[3,4-dimethyl-2-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H20N6O2/c1-10-3-4-13(14(11(10)2)22-9-18-19-20-22)16(24)21-7-5-12(6-8-21)15(17)23/h3-4,9,12H,5-8H2,1-2H3,(H2,17,23)

InChI Key

MQMHYPFZRVBBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)N3C=NN=N3)C

Origin of Product

United States

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